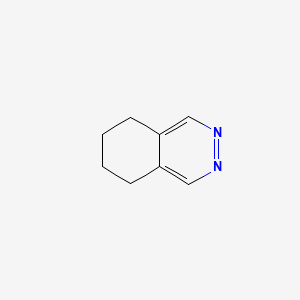

5,6,7,8-Tetrahydrophthalazine

CAS No.:

Cat. No.: VC17396905

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2 |

|---|---|

| Molecular Weight | 134.18 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydrophthalazine |

| Standard InChI | InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2 |

| Standard InChI Key | WOSYHPMWIJDWCO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=CN=NC=C2C1 |

Introduction

Chemical Structure and Properties

Core Framework and Derivatives

The parent compound features a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridazine ring. Key derivatives include:

-

1,4-Dichloro-5,6,7,8-tetrahydrophthalazine: Molecular weight 203.07 g/mol, with chlorine substituents enhancing electrophilic reactivity .

-

5,6,7,8-Tetrahydrophthalazine-1,4-dione: A diketone derivative (MW 138.12 g/mol) used in condensation reactions.

-

Methyl 4-amino-5,6,7,8-tetrahydrophthalazine-1-carboxylate: Functionalized with amino and ester groups (MW 207.23 g/mol).

Table 1: Key Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 5,6,7,8-Tetrahydrophthalazine | 134.18 | Not reported | |

| 1,4-Dichloro derivative | 203.07 | 156 | |

| 1,4-Diamine derivative | 164.21 | Not reported |

Synthesis and Reactivity

Traditional Synthetic Routes

-

From Phthalic Anhydride: Reacting phthalic anhydride with hydrazine hydrate under reflux yields 5,6,7,8-tetrahydrophthalazine-1,4-dione. Chlorination with or produces 1,4-dichloro derivatives.

-

Reductive Methods: Hydrogenation of phthalazine over palladium catalysts achieves partial saturation of the pyridazine ring .

Advanced Catalytic Approaches

-

Visible Light Amination: A photoredox-catalyzed Smiles cascade enables efficient synthesis of substituted tetrahydrophthalazines, as demonstrated in . This method offers regioselectivity and functional group tolerance.

-

Organometallic Functionalization: Zinc and magnesium reagents facilitate C–H functionalization at the bridgehead positions, enabling access to adamantyl and imidazole hybrids .

Table 2: Comparison of Synthetic Methods

Biological and Industrial Applications

Pharmaceutical Relevance

-

Angiogenesis Inhibition: 1,4-Dichloro derivatives exhibit activity as angiogenesis inhibitors, targeting tyrosine kinase receptors .

-

Neurological Modulators: Tetrahydrophthalazine carboxamides act as non-competitive antagonists at neurotransmitter receptors, showing potential in treating neurodegenerative diseases .

Materials Science

-

Coordination Polymers: Nitrogen-rich derivatives serve as ligands for transition metals, forming porous frameworks for gas storage .

-

Organic Electronics: Adamantyl-functionalized derivatives enhance thermal stability in sexithiophene-based semiconductors .

Future Directions

-

Drug Development: Optimizing pharmacokinetic profiles of tetrahydrophthalazine-based kinase inhibitors .

-

Sustainable Synthesis: Expanding photocatalytic methods to reduce reliance on toxic reagents .

-

Advanced Materials: Exploring electrocatalytic applications of metal-organic frameworks derived from this scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume